1-(Piperidin-3-ylmethyl)azepane

Medicinal Chemistry CNS Drug Discovery Scaffold Design

1-(Piperidin-3-ylmethyl)azepane (CAS 896053-57-9) is a nitrogen-containing heterocyclic compound that integrates a seven-membered azepane ring with a six-membered piperidine moiety via a methylene bridge. Its molecular formula is C12H24N2, with a molecular weight of 196.33 g/mol.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 896053-57-9
Cat. No. B3388880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-ylmethyl)azepane
CAS896053-57-9
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2CCCNC2
InChIInChI=1S/C12H24N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h12-13H,1-11H2
InChIKeyPRSTVIHCTITYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-3-ylmethyl)azepane (CAS 896053-57-9): Procurement-Ready Heterocyclic Diamine Scaffold for Medicinal Chemistry and Drug Discovery


1-(Piperidin-3-ylmethyl)azepane (CAS 896053-57-9) is a nitrogen-containing heterocyclic compound that integrates a seven-membered azepane ring with a six-membered piperidine moiety via a methylene bridge [1]. Its molecular formula is C12H24N2, with a molecular weight of 196.33 g/mol [2]. This compound exists as a liquid at room temperature and serves as a versatile small molecule scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) therapeutics and as a building block for synthesizing more complex bioactive molecules .

Why 1-(Piperidin-3-ylmethyl)azepane (CAS 896053-57-9) Cannot Be Substituted by Isomeric Azepane-Piperidine Analogs


In-class substitution of 1-(piperidin-3-ylmethyl)azepane with its positional isomers—such as the 2-piperidinylmethyl or 4-piperidinylmethyl analogs—is not scientifically equivalent. The attachment point of the piperidine ring to the azepane scaffold dictates both the three-dimensional conformation and the electronic environment of the molecule, which in turn influence critical parameters like lipophilicity (XLogP3-AA), hydrogen-bonding capacity, and target binding geometry [1]. Even subtle variations in these computed properties can translate into measurable differences in biological activity, pharmacokinetic behavior, and synthetic accessibility . Therefore, generic substitution based solely on molecular formula or functional class is invalid; procurement must be guided by the specific structural and physicochemical profile of the 3-piperidinylmethyl regioisomer.

1-(Piperidin-3-ylmethyl)azepane (CAS 896053-57-9) Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Specificity: 3-Piperidinylmethyl vs. 2-Piperidinylmethyl Conformational and Physicochemical Divergence

The 3-piperidinylmethyl regioisomer (target) exhibits a lower XLogP3-AA value of 1.8 compared to 1.9 for the 2-piperidinylmethyl isomer [1]. This 0.1 log unit difference in lipophilicity, while small, can be significant in modulating blood-brain barrier permeability and nonspecific protein binding. The topological polar surface area (TPSA) is identical at 15.3 Ų for both [1]. Crucially, the attachment at the 3-position of piperidine alters the vector of the azepane ring relative to the piperidine nitrogen, creating a distinct spatial orientation that influences molecular recognition at biological targets [2].

Medicinal Chemistry CNS Drug Discovery Scaffold Design

Physical Form and Handling: Free Base Liquid vs. Dihydrochloride Salt Solid

1-(Piperidin-3-ylmethyl)azepane is supplied as a free base liquid at room temperature, contrasting with the 4-piperidinylmethyl dihydrochloride salt (CAS 1211466-39-5) which is a solid crystalline powder [1]. The free base form offers direct compatibility with organic synthesis protocols that require anhydrous conditions or non-aqueous solubility, without the need for prior neutralization. The liquid state also facilitates precise volumetric dispensing in automated synthesis workflows.

Chemical Synthesis Laboratory Handling Reagent Selection

Predicted Boiling Point: Thermal Stability Indicator for Synthesis Planning

The predicted boiling point of 1-(piperidin-3-ylmethyl)azepane is 275.2±8.0 °C at 760 mmHg, as calculated by Advanced Chemistry Development (ACD/Labs) software . This value is nearly identical to the 274.7±8.0 °C predicted for the 2-piperidinylmethyl isomer . However, this data confirms the thermal stability of the free base under typical reaction conditions (e.g., reflux in high-boiling solvents) and provides a critical parameter for purification by distillation or for designing solvent removal steps without thermal degradation.

Organic Synthesis Reaction Optimization Process Chemistry

Hydrogen-Bonding Profile: Optimized Donor/Acceptor Count for Medicinal Chemistry Rules

The compound contains exactly 1 hydrogen bond donor (the piperidine NH) and 2 hydrogen bond acceptors (the two nitrogen atoms), as computed by Cactvs 3.4.8.24 and verified across PubChem [1]. This 1:2 donor-to-acceptor ratio aligns with established medicinal chemistry guidelines for CNS drugs, which typically favor low hydrogen-bonding capacity to enhance passive membrane permeability. The identical profile is shared by the 2-isomer, but the 3-position offers distinct conformational flexibility that may influence the presentation of these hydrogen-bonding groups to biological targets [2].

Drug Design Lipinski's Rule of Five Pharmacokinetics

Commercial Purity and Storage Stability: Benchmark for Reproducible Research

1-(Piperidin-3-ylmethyl)azepane is commercially available with a minimum purity specification of 95% (GC/HPLC) from multiple vendors, ensuring a reliable starting point for synthetic and biological studies . The compound is recommended for long-term storage in a cool, dry place at ambient temperature, reflecting its stability as a free base liquid . This compares favorably to the dihydrochloride salts of its analogs, which often require more stringent storage conditions (e.g., sealed in dry, 2-8°C) to prevent deliquescence or decomposition .

Chemical Procurement Quality Control Reproducibility

Synthetic Versatility: Azepane-Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The azepane-piperidine hybrid scaffold represented by 1-(piperidin-3-ylmethyl)azepane is recognized in medicinal chemistry as a privileged structure for exploring central nervous system (CNS) targets [1]. The 3-substitution pattern on the piperidine ring provides a unique vector for derivatization that is distinct from the 2- and 4- analogs, potentially leading to different structure-activity relationships (SAR) when the compound is elaborated into more complex pharmacophores [2]. While direct head-to-head biological comparisons are lacking in the public domain, the structural motif has been employed in the design of monoamine transporter inhibitors and other neuroactive agents [3].

Scaffold-Based Drug Design Neuropharmacology Structure-Activity Relationships

Optimal Research and Procurement Scenarios for 1-(Piperidin-3-ylmethyl)azepane (CAS 896053-57-9)


CNS Drug Discovery: Scaffold for Monoamine Transporter Ligand Design

The 3-piperidinylmethyl azepane scaffold is a promising starting point for designing inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, a validated target class for antidepressants and CNS stimulants [1]. The moderate lipophilicity (XLogP3-AA = 1.8) and low hydrogen-bonding capacity (1 donor, 2 acceptors) of 1-(piperidin-3-ylmethyl)azepane support brain penetration potential [2]. Related azepane-piperidine hybrids have demonstrated nanomolar DAT inhibition (IC50 = 70 nM) in rat synaptosome assays, indicating that the scaffold is biologically active [3]. Researchers can exploit the free base liquid form for direct use in reductive amination, alkylation, or amide coupling reactions to generate diverse compound libraries.

Medicinal Chemistry Scaffold Elaboration and SAR Studies

As a bifunctional secondary amine, 1-(piperidin-3-ylmethyl)azepane provides two distinct nitrogen nucleophiles for selective derivatization. The 3-substitution pattern on the piperidine ring creates a unique geometric relationship between the azepane and piperidine rings, which can be exploited to generate conformationally constrained analogs that sample different regions of chemical space compared to 2- or 4-substituted isomers [1]. The compound's high commercial purity (≥95%) and liquid state facilitate reproducible synthesis of focused libraries for structure-activity relationship (SAR) exploration.

Chemical Biology Probe Synthesis

The free base form of 1-(piperidin-3-ylmethyl)azepane is directly compatible with a wide range of bioconjugation chemistries, including NHS-ester coupling, isothiocyanate derivatization, and reductive alkylation with aldehyde-containing biomolecules. Its predicted thermal stability (boiling point ~275°C) ensures that it can withstand standard reaction conditions without decomposition [1]. The scaffold's balanced lipophilicity may also facilitate cellular uptake of derived probes, making it suitable for developing chemical tools to study intracellular targets.

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